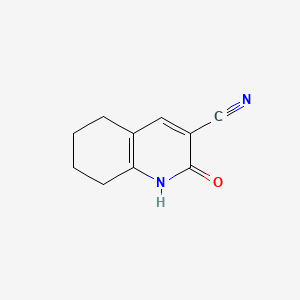

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

概要

説明

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring structure containing a nitrogen atom and a carbonitrile group

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the one-pot condensation of formaldehyde with CH acids and enamines . This reaction typically occurs under reflux conditions in ethanol, yielding the desired product in high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be scaled up for industrial applications, ensuring efficient and cost-effective production.

化学反応の分析

Nucleophilic Substitution Reactions

The carbonitrile group at position 3 undergoes nucleophilic substitution under basic conditions. Common reagents include alkyl halides or amines:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), NaH/THF, 0–25°C | 3-Alkylated derivatives | 60–85% | |

| Amination | Primary amines, K₂CO₃/DMF, 60°C | 3-Amino-substituted analogs | 70–90% |

For example, treatment with methyl iodide in tetrahydrofuran (THF) with sodium hydride produces 3-(methyl)-substituted hexahydroquinoline.

Cyclization Reactions

The scaffold participates in cyclization to form tricyclic or fused heterocycles. A notable example includes:

Synthetic Protocol for Tricyclic Derivatives

-

Reactants : 4-Chlorophenylacetyl chloride, triethylamine

-

Conditions : Reflux in ethanol (3 h)

-

Product : 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-oxo-hexahydroquinoline-3-carbonitrile

X-ray crystallography confirms the formation of hydrogen-bonded dimers in the solid state, stabilized by N–H⋯N interactions .

Michael Addition and Tautomerization

The compound acts as a Michael acceptor in conjugate addition reactions:

Mechanistic Pathway :

-

Activation : Ionic liquid catalyst polarizes the carbonyl group of aldehydes.

-

Knoevenagel Condensation : Forms α,β-unsaturated intermediate with malononitrile.

-

Michael Addition : Enamine intermediates attack the activated α,β-system.

-

Cyclization/Tautomerization : Forms hexahydroquinoline core .

Key intermediates are characterized by IR (3200–3440 cm⁻¹ for –NH₂) and ¹H NMR (δ 4–6 ppm for –NH₂ protons) .

Functionalization at the Oxo Group

The ketone at position 2 reacts with hydrazines or hydroxylamine:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate, ethanol | 2-Hydrazono derivatives | Antitubercular agents |

| Oxime Synthesis | NH₂OH·HCl, NaOH | 2-Oxime analogs | Chelation studies |

Catalytic Hydrogenation

Selective reduction of the tetrahydroquinoline ring:

-

Catalyst : Pd/C (10 wt%), H₂ (1 atm)

-

Solvent : Ethanol, 25°C

-

Product : Partially saturated derivatives with retained carbonitrile.

科学的研究の応用

Table 1: Synthesis Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| One-pot condensation | Formaldehyde + CH acids/enamines | Mild acidic conditions | High |

Chemistry

In synthetic organic chemistry, 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical transformations including oxidation and reduction reactions.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound could induce cell death in cancer cell lines through caspase activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Oxo-HQ | HeLa | 10.5 | Caspase activation |

| 2-Oxo-HQ | MCF-7 | 12.3 | Apoptosis induction |

Medicine

The compound is being investigated as a potential pharmaceutical intermediate due to its biological activities. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors, which can modulate critical biological pathways.

Industry

In industrial applications, this compound is utilized in the synthesis of materials with specific electronic and optical properties. Its derivatives are also explored in the development of dyes and pigments due to their unique chemical characteristics.

作用機序

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its carbonitrile and quinoline moieties. These interactions can modulate biological pathways, leading to the observed biological activities .

類似化合物との比較

Similar Compounds

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

2-Thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: Contains a sulfur atom in place of the oxygen atom in the oxo group.

Uniqueness

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of a carbonitrile group and a quinoline ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

生物活性

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 4241-13-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the hexahydroquinoline family and has been studied for its effects on various biological systems, including its anticancer properties and mechanisms of action against multidrug resistance (MDR) in cancer therapy.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline core with an oxo group and a carbonitrile substituent. Its molecular formula is , with a molecular weight of approximately 174.20 g/mol. The compound is typically found as a powder and has a purity of around 95% .

Anticancer Properties

Recent studies highlight the significant anticancer activities of derivatives related to this compound. In particular:

- Cytotoxicity : Research indicates that certain derivatives exhibit high cytotoxicity against cancer cell lines such as MES-SA-DX5 human uterine sarcoma cells. These compounds have shown to induce apoptosis and block P-glycoprotein (P-gp) efflux mechanisms that are often responsible for drug resistance in cancer cells .

- Mechanism of Action : The mechanism involves the modulation of ATP-binding cassette (ABC) transporters like P-gp. By inhibiting these transporters, the compounds can enhance the accumulation of chemotherapeutic agents within resistant cancer cells .

| Compound | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|

| A1 | 10 µM | High |

| A2 | 15 µM | Moderate |

| B1 | 20 µM | Low |

| B2 | 12 µM | High |

Multidrug Resistance Reversal

The ability of this compound derivatives to reverse MDR has been a focal point in recent research:

- Study Findings : In vitro studies demonstrated that specific derivatives significantly blocked P-gp efflux and induced apoptosis in drug-resistant cell lines. For instance, compounds A1 and A2 were noted for their ability to selectively target MDR cells while sparing non-cancerous cells .

Study on 5-Oxo-Hexahydroquinoline Derivatives

A notable study published in MDPI explored various derivatives of hexahydroquinoline and their biological activities. The findings showed that compounds with specific substitutions on the quinoline ring exhibited enhanced anticancer activity and were effective in overcoming MDR mechanisms .

Clinical Implications

The implications of these findings suggest that further development of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline derivatives could lead to new therapeutic agents for treating resistant forms of cancer. The selectivity towards cancer cells over normal cells is particularly promising for reducing side effects associated with traditional chemotherapy.

特性

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLZOLIKGOFOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377642 | |

| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4241-13-8 | |

| Record name | 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4241-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。